7-chloro-L-tryptophan

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 7-chloro-L-tryptophan involves an efficient FAD/FADH2 regeneration system through a combination of l-amino acid deaminase (l-AAD) and halogenase . The optimal activity ratio of l-AAD and halogenase was set between 1:50 and 1:60 . Within 6 hours, 170 mg/L of 7-chloro-tryptophan and 193 mg/L of indole pyruvic acid were synthesized in the selected mono-amino acid system .Molecular Structure Analysis

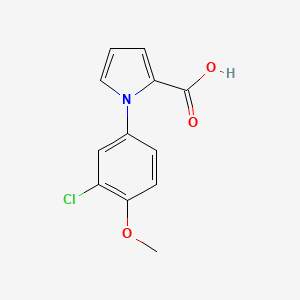

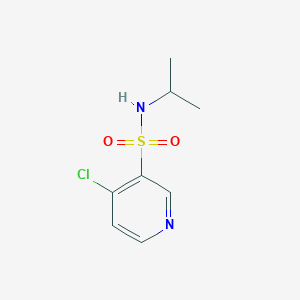

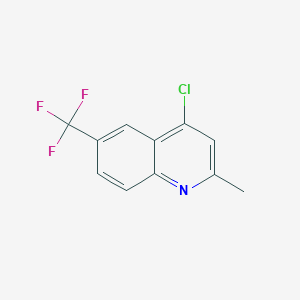

The molecular formula of this compound is C11H11ClN2O2 . Its molecular weight is 238.67 g/mol . The IUPAC name is (2S)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid .Chemical Reactions Analysis

Tryptophan 7-halogenase catalyzes the chlorination of free tryptophan to 7-chlorotryptophan, which is the first step in the antibiotic pyrrolnitrin biosynthesis . The reaction mechanism of tryptophan chlorination performed by tryptophan 7-halogenase has been examined .Physical And Chemical Properties Analysis

The molecular weight of this compound is 238.67 g/mol . The XLogP3 value is -0.4 , indicating its solubility in water.Applications De Recherche Scientifique

Fermentative Production

7-chloro-L-tryptophan has been explored for its potential in fermentative production processes. Veldmann et al. (2019) demonstrated the fermentative production of this compound from sugars, ammonium, and chloride salts using metabolically engineered Corynebacterium glutamicum. This research highlights the feasibility of producing halogenated amino acids like this compound through fermentation, which could be a greener alternative to chemical synthesis methods used in pharmaceutical and agrochemical industries (Veldmann et al., 2019).

Enzymatic Halogenation Mechanisms

Studies on the enzymatic mechanisms of halogenation provide crucial insights into the synthesis of this compound. Karabencheva‐Christova et al. (2017) investigated the reaction mechanism of tryptophan 7-halogenase, an enzyme that catalyzes the chlorination of free tryptophan to 7-chlorotryptophan, a key step in antibiotic pyrrolnitrin biosynthesis. Understanding these mechanisms is essential for the efficient synthesis of chlorinated organic compounds (Karabencheva‐Christova et al., 2017).

Tryptophan Metabolism as a Pharmacological Target

Modoux et al. (2020) discussed L-tryptophan metabolism as a significant pharmacological target, indicating the potential therapeutic relevance of its metabolites, including this compound. Disruptions in L-tryptophan metabolism have been linked to various disorders, suggesting that compounds like this compound could play a role in developing treatments (Modoux et al., 2020).

Flavin-Dependent Halogenases in Chlorination

The role of flavin-dependent halogenases in the chlorination of tryptophan to produce compounds like this compound has been extensively studied. Yeh et al. (2007) explored the mechanism of the flavin-dependent halogenase RebH, which catalyzes the formation of 7-chlorotryptophan as part of the biosynthesis of the antitumor agent rebeccamycin (Yeh et al., 2007).

Structural Insights into Enzymatic Chlorination

Research on the structure of enzymes involved in the chlorination process provides insights into how this compound is produced. Dong et al. (2005) reported on the structural characterization of tryptophan 7-halogenase (PrnA), which chlorinates tryptophan regioselectively. Such studies help understand how enzymes control the introduction of chlorine into organic molecules, including this compound (Dong et al., 2005).

Mécanisme D'action

Target of Action

The primary target of 7-chloro-L-tryptophan is the enzyme This compound oxidase (RebO) . This enzyme catalyzes the oxidation of this compound .

Mode of Action

This compound interacts with its target, the enzyme RebO, in a process that involves the oxidation of this compound . The reaction catalyzed by RebO is as follows: this compound + O2 -> 2-imino-3-(7-chloroindol-3-yl)propanoate + H2O2 . This reaction is facilitated by a noncovalently bound FAD present in the enzyme .

Biochemical Pathways

This compound is involved in the tryptophan metabolic pathway . The first step is the halogenation reaction of tryptophan, which is catalyzed by RebF/RebH to generate 7-chloro-tryptophan . Then, RebO, a FAD-dependent L-Trp oxidase, converts 7-chloro-tryptophan to 7-chloroindole-3-pyruvic acid imine by releasing hydrogen peroxide .

Pharmacokinetics

These pathways result in many bioactive molecules acting in various organs through different action mechanisms . It’s reasonable to assume that this compound would have similar properties, but specific studies would be needed to confirm this.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

The most common way that 7-CT interacts with other molecules is through hydrogen bonding interactions . This molecule has been shown to have semiconductor properties, which make it useful in electronics applications . It has also been shown to have thermal expansion properties that are similar to those found in silicon or germanium .

Cellular Effects

7-CT is used as a diagnostic agent to detect injuries in cells . It can be used to diagnose diseases such as traumatic brain injury, bowel disease, and encephalopathy . 7-CT is also an active ingredient in antiretroviral therapy, which suppresses the replication of HIV and can also be used for the treatment of AIDS .

Temporal Effects in Laboratory Settings

In a study, within 6 hours, 170 mg/L of 7-CT and 193 mg/L of indole pyruvic acid (IPA) were synthesized in the selected mono-amino acid system . For whole-cell biotransformation, 7-CT and IPA synthesis was enhanced by 15% (from 96 to 110 mg/L) and 12% (from 115 to 129 mg/L), respectively, through expression fine-tuning and the strengthening of FAD/FADH2 supply .

Metabolic Pathways

7-CT is a molecule that consists of a disulfide bond and two amino acids . It is used as a diagnostic agent to detect injuries in cells . It can be used to diagnose diseases such as traumatic brain injury, bowel disease, and encephalopathy . 7-CT is also an active ingredient in antiretroviral therapy, which suppresses the replication of HIV and can also be used for the treatment of AIDS .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQFGLHRDFQKNR-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934646 | |

| Record name | 7-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73945-46-7, 153-97-9 | |

| Record name | 7-Chloro-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73945-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chlorotryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 7-chloro-L-tryptophan?

A: this compound is not directly incorporated into proteins. Instead, it serves as a vital building block in the biosynthesis of various secondary metabolites produced by bacteria and fungi. These metabolites often exhibit potent biological activities, making them of significant interest for pharmaceutical and agricultural applications. [, , , ]

Q2: Can you give some examples of biologically active compounds derived from this compound?

A: Certainly. Two prominent examples are pyrrolnitrin and rebeccamycin. Pyrrolnitrin, produced by certain strains of Pseudomonas fluorescens, displays strong antifungal activity. [, ] Rebeccamycin, produced by Lechevalieria aerocolonigenes, belongs to the indolocarbazole family and exhibits anticancer properties. [, ]

Q3: How is this compound biosynthesized?

A: The biosynthesis of this compound begins with the enzymatic chlorination of L-tryptophan. This reaction is typically catalyzed by FADH2-dependent halogenases. For instance, in the biosynthesis of pyrrolnitrin, the enzyme PrnA, encoded by the prnA gene, specifically catalyzes the chlorination of L-tryptophan at the 7-position to yield this compound. [] Similarly, in kutzneride biosynthesis, a tandem action of two FADH2-dependent halogenases, KtzQ and KtzR, leads to the formation of 6,7-dichloro-L-tryptophan. Interestingly, KtzQ, in concert with the flavin reductase KtzS, first chlorinates L-tryptophan at the 7-position to generate this compound. []

Q4: What are the key enzymes involved in the downstream processing of this compound during pyrrolnitrin biosynthesis?

A: Following the formation of this compound by PrnA, the enzyme PrnB catalyzes a unique ring rearrangement and decarboxylation reaction, converting it to monodechloroaminopyrrolnitrin. Subsequently, PrnC chlorinates monodechloroaminopyrrolnitrin at the 3-position, yielding aminopyrrolnitrin. Finally, PrnD oxidizes the amino group of aminopyrrolnitrin to a nitro group, resulting in the final product, pyrrolnitrin. []

Q5: What is known about the catalytic mechanism of PrnB, the enzyme responsible for the unusual rearrangement of this compound?

A: PrnB belongs to the heme-dependent dioxygenase superfamily and contains a heme b cofactor. Although it shares structural similarities with tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), it does not exhibit their typical dioxygenase activity. Instead, PrnB is thought to utilize a unique mechanism, potentially involving the formation of a tryptophan hydroperoxide intermediate, to catalyze the rearrangement of this compound to monodechloroaminopyrrolnitrin. []

Q6: Are there alternative methods for producing this compound?

A: While biosynthesis represents the natural route, researchers are exploring alternative methods for this compound production. These include chemical synthesis and microbial fermentation using engineered strains of microorganisms like Escherichia coli and Corynebacterium glutamicum. These approaches hold promise for achieving sustainable and scalable production of this valuable compound. [, ]

Q7: How can we analyze and quantify this compound?

A: Various analytical techniques are employed to characterize and quantify this compound. These include chromatographic methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), as well as spectroscopic techniques such as ultraviolet-visible (UV-Vis) spectroscopy and infrared (IR) spectroscopy. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3024557.png)

![4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B3024565.png)

![N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine](/img/structure/B3024573.png)